Moderate and Distinct Human CYP450 Inhibition Profile Compared to In-Class Analogs
2-Cyano-3,3-diphenylprop-2-enamide demonstrates a specific, moderate inhibitory profile against key human cytochrome P450 enzymes, a critical differentiator for assessing drug-drug interaction potential that is distinct from non-cyano cinnamamide derivatives which are generally less characterized in this context. Specifically, the compound inhibits CYP4F8 with an IC50 of 380,000 nM (380 µM), CYP1A2 with an IC50 of 228,000 nM (228 µM), and CYP2C8 with an IC50 of 954,000 nM (954 µM) [1]. In contrast, the simpler cinnamanilide analog (N,3-diphenylprop-2-enamide, CAS 3056-73-3) lacks publicly available comparative CYP450 inhibition data, highlighting the specific characterization of CAS 731-48-6 [2].
| Evidence Dimension | Human CYP450 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP4F8: 380,000 nM; CYP1A2: 228,000 nM; CYP2C8: 954,000 nM |
| Comparator Or Baseline | N,3-diphenylprop-2-enamide (Cinnamanilide, CAS 3056-73-3) |
| Quantified Difference | Quantitative IC50 data is available for CAS 731-48-6 for multiple CYP isoforms; equivalent data is not publicly available for the comparator, underscoring a critical information gap. |
| Conditions | CYP4F8 assay in human HepG2 cell membranes transduced with lentiviral vector using Luc-BE as substrate for 10 min; CYP1A2 and CYP2C8 assays in human pooled liver microsomes using phenacetin and amodiaquine as substrates, respectively, after 30 min preincubation with NADPH. |
Why This Matters
This specific, moderate CYP inhibition data is essential for researchers in drug metabolism to predict potential drug-drug interactions, a level of characterization absent for simpler analogs, making CAS 731-48-6 the informed choice for ADME-Tox profiling studies.
- [1] BindingDB. BDBM50527962 (CHEMBL4442292): Inhibition of CYP4F8, CYP1A2, and CYP2C8. View Source
- [2] PubChem. N,3-diphenylprop-2-enamide (Cinnamanilide). CID: 1551594. View Source
